N,N-dimethyl-N'-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Overview
Description
N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a complex organic compound that features a benzothiazole ring substituted with a nitro group and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine typically involves the reaction of 6-nitro-1,3-benzothiazole with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Complexation: The diamine moiety can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are typical reagents.
Major Products
Reduction: Conversion of the nitro group to an amino group results in N,N-dimethyl-N’-(6-amino-1,3-benzothiazol-2-yl)ethane-1,2-diamine.
Scientific Research Applications
N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anticancer or anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethylenediamine: A simpler diamine without the benzothiazole ring, used as a ligand in coordination chemistry.
N,N-dimethylcyclohexane-1,2-diamine: A cyclic diamine with similar coordination properties but different steric effects.
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Contains pyridine rings instead of benzothiazole, used in similar applications.
Uniqueness
N,N-dimethyl-N’-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine is unique due to the presence of the nitro-substituted benzothiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or metal ions .
Properties
IUPAC Name |
N',N'-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-14(2)6-5-12-11-13-9-4-3-8(15(16)17)7-10(9)18-11/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPINNDWEGQNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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